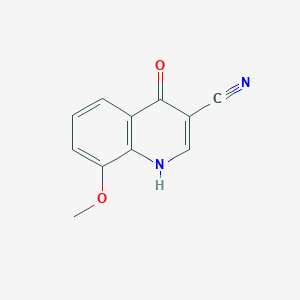
4-Hydroxy-8-methoxyquinoline-3-carbonitrile
Übersicht
Beschreibung
4-Hydroxy-8-methoxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 4th position, a methoxy group at the 8th position, and a carbonitrile group at the 3rd position on the quinoline ring. It has a molecular formula of C11H8N2O2 and a molecular weight of 200.19 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-methoxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 8-methoxyquinoline with a suitable nitrile source in the presence of a base. The reaction conditions often involve heating the mixture to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-8-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-8-methoxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and metal chelation.
Medicine: The compound has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Hydroxy-8-methoxyquinoline-3-carbonitrile involves its interaction with various molecular targets:
Metal Chelation: The hydroxyl and methoxy groups facilitate the chelation of metal ions, which can inhibit metalloprotein enzymes.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Cytotoxicity: It induces cytotoxic effects in cancer cells by disrupting cellular processes and inducing apoptosis
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Similar in structure but lacks the methoxy and carbonitrile groups.
4-Hydroxyquinoline: Lacks the methoxy and carbonitrile groups.
8-Methoxyquinoline: Lacks the hydroxyl and carbonitrile groups
Uniqueness: 4-Hydroxy-8-methoxyquinoline-3-carbonitrile is unique due to the presence of all three functional groups (hydroxyl, methoxy, and carbonitrile) on the quinoline ring. This unique combination enhances its chemical reactivity and broadens its range of applications in various fields .
Eigenschaften
Molekularformel |
C11H8N2O2 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
8-methoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-9-4-2-3-8-10(9)13-6-7(5-12)11(8)14/h2-4,6H,1H3,(H,13,14) |
InChI-Schlüssel |
PPOYMBZZLRCTCT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














